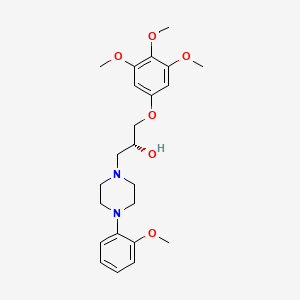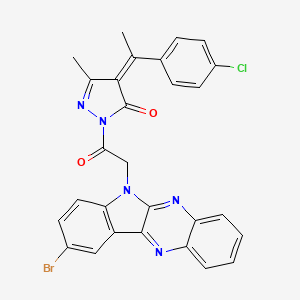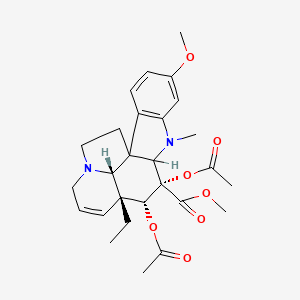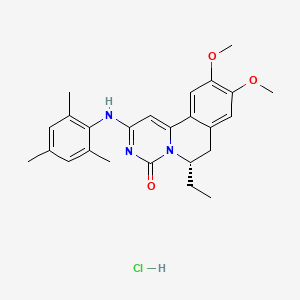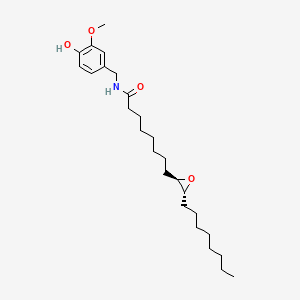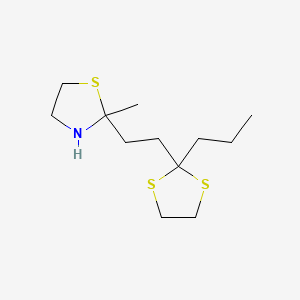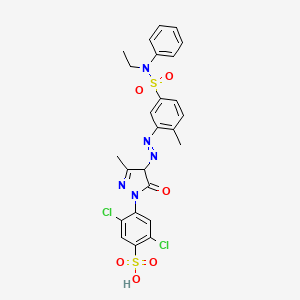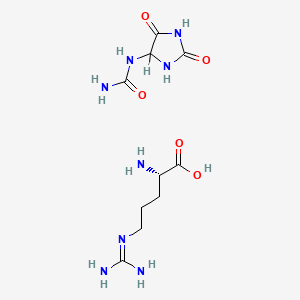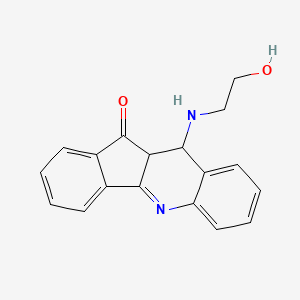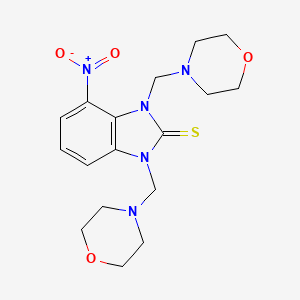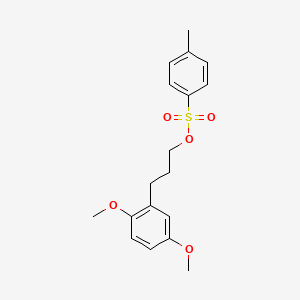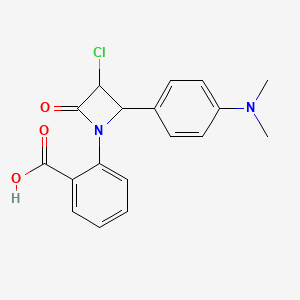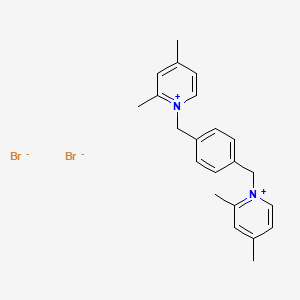
Pyridinium, 1,1'-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) is a quaternary ammonium compound with the molecular formula C22H26N2Br2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two pyridinium rings connected by a p-phenylenedimethylene bridge, with bromide ions as counterions.
Méthodes De Préparation
The synthesis of 1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) typically involves the reaction of 2,4-dimethylpyridine with p-phenylenedimethylene dibromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize production costs.
Analyse Des Réactions Chimiques
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium rings, where nucleophiles such as hydroxide or alkoxide ions replace the bromide ions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to antimicrobial effects. The specific pathways involved depend on the biological context and the target organism.
Comparaison Avec Des Composés Similaires
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) can be compared with other quaternary ammonium compounds, such as:
Benzalkonium chloride: Known for its antimicrobial properties and use in disinfectants.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetraethylammonium bromide: Used as a phase transfer catalyst in organic synthesis.
The uniqueness of 1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
102584-23-6 |
|---|---|
Formule moléculaire |
C22H26Br2N2 |
Poids moléculaire |
478.3 g/mol |
Nom IUPAC |
1-[[4-[(2,4-dimethylpyridin-1-ium-1-yl)methyl]phenyl]methyl]-2,4-dimethylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H26N2.2BrH/c1-17-9-11-23(19(3)13-17)15-21-5-7-22(8-6-21)16-24-12-10-18(2)14-20(24)4;;/h5-14H,15-16H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
JJSSKMUAIIPVRK-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=C(C=C(C=C3)C)C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


